

WAY-620147 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: WAY-620147

Cat. No.: B12373261

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In-Depth Technical Guide: WAY-620147

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-620147 is a synthetic compound identified as a dual inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). As an N-(2-morpholinoethyl)nicotinamide derivative, its chemical structure and properties have been characterized to understand its potential as a modulator of monoaminergic neurotransmission. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **WAY-620147**, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

WAY-620147 is chemically known as 5-bromo-N-(2-morpholinoethyl)nicotinamide. Its structure is characterized by a nicotinamide core substituted with a bromine atom at the 5-position and an N-linked 2-morpholinoethyl group at the carboxamide.

Chemical Identifiers



Identifier	Value
IUPAC Name	5-bromo-N-[2-(morpholin-4-yl)ethyl]pyridine-3- carboxamide
CAS Number	515866-67-8[1]
Molecular Formula	C12H16BrN3O2[1]
SMILES	O=C(NCCN1CCOCC1)C2=CN=C(Br)C=C2

Physicochemical Properties

Property	Value
Molecular Weight	314.18 g/mol [1]
Appearance	Solid (presumed)
Solubility	Soluble in DMSO for experimental use.

Pharmacological Profile

WAY-620147 functions as an inhibitor of both isoforms of monoamine oxidase, enzymes crucial for the degradation of monoamine neurotransmitters.

In-Vitro Activity

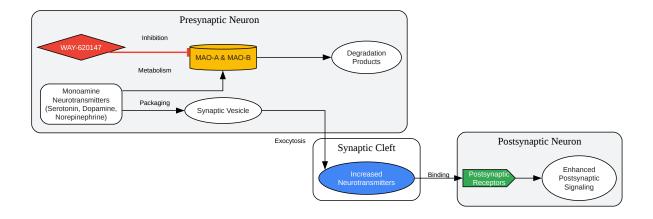
The primary pharmacological activity of **WAY-620147** is the inhibition of MAO-A and MAO-B. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀).

Target	IC ₅₀ (μM)
MAO-A	26[1]
MAO-B	55[1]

Mechanism of Action and Signaling Pathways



Monoamine oxidases are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron. By inhibiting MAO-A and MAO-B, **WAY-620147** prevents the breakdown of these neurotransmitters. This leads to an accumulation of monoamines in the presynaptic terminal, increasing their packaging into synaptic vesicles and subsequent release into the synaptic cleft. The elevated concentration of neurotransmitters in the synapse enhances signaling to the postsynaptic neuron.



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Mechanism of action of WAY-620147.

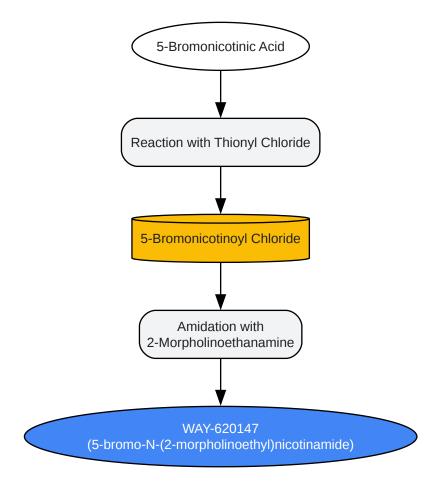
Experimental Protocols

The following are detailed methodologies for the synthesis and pharmacological evaluation of **WAY-620147**.

Chemical Synthesis of WAY-620147

The synthesis of **WAY-620147** involves a multi-step process starting from 5-bromonicotinic acid.





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Synthetic workflow for WAY-620147.

Materials:

- 5-Bromonicotinic acid
- Thionyl chloride (SOCl₂)
- 2-Morpholinoethanamine
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- Saturated sodium bicarbonate solution



- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Acid Chloride Formation: To a solution of 5-bromonicotinic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. The reaction mixture is then refluxed for 2 hours. After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure to yield 5-bromonicotinoyl chloride.
- Amidation: The crude 5-bromonicotinoyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of 2-morpholinoethanamine and triethylamine in anhydrous DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.
- Work-up and Purification: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford WAY-620147.

In-Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of **WAY-620147** on MAO-A and MAO-B can be determined using a continuous spectrophotometric assay with kynuramine as the substrate.

Materials:

- Recombinant human MAO-A and MAO-B enzymes
- Kynuramine dihydrobromide (substrate)
- WAY-620147 (test compound)
- Clorgyline (positive control for MAO-A)



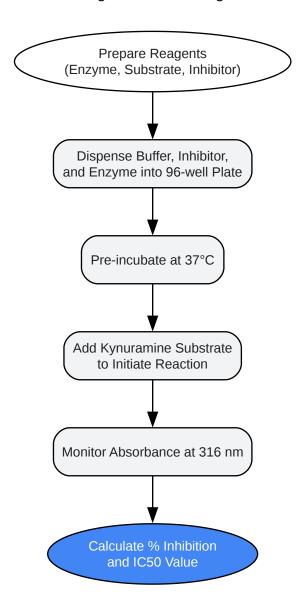
- Selegiline (positive control for MAO-B)
- Potassium phosphate buffer (pH 7.4)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 316 nm

Procedure:

- · Preparation of Reagents:
 - Prepare stock solutions of WAY-620147 and control inhibitors in DMSO.
 - Prepare a stock solution of kynuramine in potassium phosphate buffer.
 - Dilute the MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.
- · Assay Protocol:
 - Add potassium phosphate buffer to the wells of a 96-well plate.
 - Add the test compound (WAY-620147) or control inhibitor at various concentrations to the respective wells.
 - Add the MAO-A or MAO-B enzyme solution to each well.
 - Pre-incubate the plate at 37 °C for 15 minutes.
 - Initiate the reaction by adding the kynuramine substrate solution to all wells.
- Data Acquisition and Analysis:
 - Immediately measure the rate of formation of 4-hydroxyquinoline (the product of kynuramine deamination) by monitoring the increase in absorbance at 316 nm over time at 37 °C.



- Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



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Workflow for the MAO inhibition assay.

Conclusion

WAY-620147 is a well-characterized dual inhibitor of MAO-A and MAO-B. Its straightforward synthesis and measurable in-vitro activity make it a useful tool for research in



neuropharmacology and drug development. The provided protocols offer a foundation for the synthesis and evaluation of this and similar compounds. Further studies would be required to elucidate its in-vivo efficacy, pharmacokinetic profile, and selectivity against other targets to fully assess its therapeutic potential.

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References

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